Enhanced Lipophilicity (logP) vs. Unsubstituted Benzimidazole-2-Acetic Acid
The 5-chloro substitution significantly increases lipophilicity compared to the unsubstituted benzimidazole-2-acetic acid core. This property is critical for membrane permeability and target engagement in drug discovery programs [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 1.8434 (XLogP3-AA) [1] |
| Comparator Or Baseline | Unsubstituted benzimidazole-2-acetic acid (CAS N/A) typically exhibits a lower logP (~0.5-1.0) |
| Quantified Difference | Approximately 0.8-1.3 log units higher, indicating a ~6-20 fold increase in lipophilicity |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher logP correlates with improved passive membrane diffusion and potential oral bioavailability, making this chloro derivative a superior starting point for cell-permeable inhibitor design compared to the parent scaffold.
- [1] AA Blocks. 53350-32-6 | (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid. Product Datasheet, 2025. View Source
